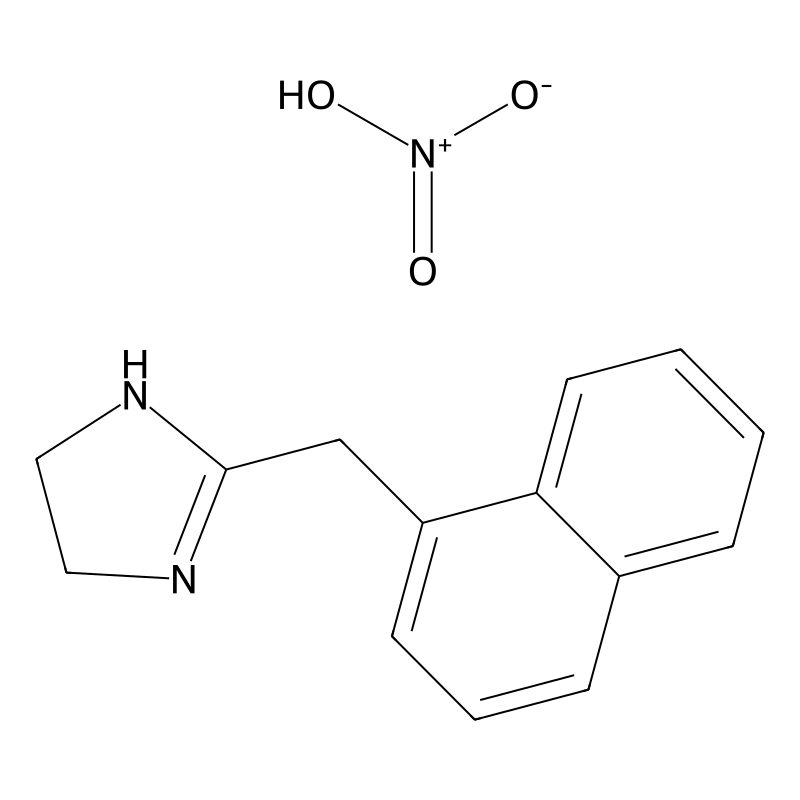

Naphazoline nitrate

C14H15N3O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C14H15N3O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Naphazoline nitrate is a sympathomimetic medication, meaning it mimics the effects of the sympathetic nervous system. It works by constricting blood vessels in the nasal passages, which reduces swelling and congestion. This makes it effective in relieving symptoms of rhinitis (inflammation of the nasal passages).

Researchers have investigated the specific mechanisms by which naphazoline nitrate interacts with the nasal tissues to produce its decongestant effect. Studies suggest it activates alpha-adrenergic receptors in the blood vessel walls, causing them to constrict [].

Naphazoline nitrate is a chemical compound derived from naphazoline, which is a sympathomimetic agent primarily used as a decongestant. The compound has the molecular formula and is classified as an imidazoline derivative. It acts predominantly as a vasoconstrictor, targeting alpha-adrenergic receptors in the body to reduce swelling and congestion in mucous membranes, particularly in the nasal passages and eyes. Naphazoline nitrate is often utilized in various pharmaceutical formulations for its rapid action in alleviating symptoms associated with nasal congestion and ocular redness .

Naphazoline acts as a sympathomimetic agent, mimicking the effects of the sympathetic nervous system. It selectively binds to alpha-adrenergic receptors in the blood vessels of the nose and eyes, causing them to constrict. This reduces swelling and congestion, providing relief from symptoms like a stuffy nose and red, itchy eyes.

- Rebound congestion with prolonged use.

- Stinging or burning sensation in the nose or eyes.

- Increased blood pressure.

- Rebound effect with severe worsening of congestion.

- Damage to the nasal or ocular tissues.

- Systemic effects like high blood pressure and heart problems.

- Vasoconstriction: Upon administration, naphazoline nitrate stimulates alpha-1 adrenergic receptors, resulting in the contraction of vascular smooth muscle and reduced blood flow to the area, thereby decreasing congestion.

- Release of Norepinephrine: Naphazoline facilitates the release of norepinephrine from sympathetic nerve endings, which further enhances its vasoconstrictive effects .

Naphazoline nitrate exhibits significant biological activity as a sympathomimetic agent. Its primary pharmacological effects include:

- Vasoconstriction: Effective in reducing blood flow to inflamed tissues, which alleviates symptoms of congestion.

- Alpha-Adrenergic Agonism: It acts primarily on alpha-1 and alpha-2 adrenergic receptors, leading to decreased vascular permeability and reduced edema in tissues .

- Potential Side Effects: While effective, naphazoline can cause adverse effects such as rebound congestion (rhinitis medicamentosa), increased intraocular pressure, and cardiovascular effects like tachycardia and hypertension when used excessively .

The synthesis of naphazoline nitrate typically involves several steps:

- Formation of Naphazoline: Naphazoline is synthesized through the condensation of 2-(naphthalen-1-yl)methylamine with glyoxal or similar aldehydes.

- Nitration: The naphazoline compound can then be nitrated using nitric acid or other nitrating agents to form naphazoline nitrate.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use .

Interaction studies involving naphazoline nitrate reveal potential drug interactions that may enhance or diminish its therapeutic effects:

- Sympathomimetics: Co-administration with other sympathomimetic agents can lead to increased hypertensive effects.

- Monoamine Oxidase Inhibitors: Patients taking monoamine oxidase inhibitors may experience severe hypertensive crises when using naphazoline due to synergistic effects on adrenergic receptors .

- Cardiovascular Medications: Caution is advised when used alongside medications that affect cardiovascular function, as this can exacerbate side effects such as palpitations and hypertension .

Several compounds share structural similarities or pharmacological actions with naphazoline nitrate. Here are some notable examples:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Phenylephrine | Similar structure | Nasal decongestant | Primarily an alpha-1 agonist with less CNS activity |

| Oxymetazoline | Similar structure | Nasal decongestant | Longer duration of action compared to naphazoline |

| Tetrahydrozoline | Similar structure | Ophthalmic decongestant | More selective for alpha receptors |

| Xylometazoline | Similar structure | Nasal decongestant | Used widely in Europe; longer-lasting effect |

Naphazoline nitrate is unique due to its rapid onset of action and dual activity on both alpha-adrenergic receptors, making it effective for both nasal and ocular applications . Its formulation allows for quick relief from symptoms, but its potential side effects necessitate careful usage guidelines.

Early Synthesis and Medical Adoption

Naphazoline was first synthesized in 1941 as a hydrochloride salt (Privine) and introduced clinically in 1942 for nasal decongestion. The nitrate form emerged later to enhance stability in aqueous solutions. Initial production methods involved condensation of naphthylacetonitrile with ethylenediamine, followed by salification with nitric acid. However, early techniques faced challenges:

- Low yields (10–15%) due to resin formation during high-temperature reactions.

- Use of toxic solvents like dichloroethane.

Industrial Optimization

Modern synthesis, optimized by Farmak JSC and others, replaced dichloroethane with 1,2,4-trichlorobenzene, achieving:

- 50–60% yield via solvent regeneration.

- 99.9% purity by eliminating impurities like 1-naphthylacetic acid.

- Reduced waste (E-factor: 37 vs. 263 in traditional methods).

Table 1: Evolution of Naphazoline Nitrate Synthesis

| Parameter | Traditional Method (Pre-2000) | Modern Method (Post-2010) |

|---|---|---|

| Solvent | Dichloroethane | 1,2,4-Trichlorobenzene |

| Yield | 10–15% | 50–60% |

| Purity | 98.7% | 99.9% |

| Key Impurities | 0.5% | <0.1% |

| Environmental Impact | High (E-factor: 263) | Low (E-factor: 37) |

Condensation Reactions of α-Naphthaleneacetic Acid Derivatives

The conventional synthesis of naphazoline nitrate involves a multi-step condensation reaction sequence utilizing α-naphthaleneacetic acid as the primary starting material [1] [2]. The fundamental reaction pathway proceeds through the formation of a key intermediate via a high-temperature fusion process between 1-naphthaleneacetic acid and ethylenediamine [1].

The condensation mechanism begins with the loading of quantitative α-naphthaleneacetic acid and ethylenediamine into an airtight reaction vessel, followed by the gradual addition of hydrochloric acid at a controlled rate to maintain reaction temperatures between 45-50°C [1]. This initial step requires precise temperature control to prevent excessive heat generation during acid addition. The reaction mixture undergoes an extended heating phase for 8-10 hours at 250-260°C, with the reaction blend maintained at 230-235°C [1].

This high-temperature fusion process presents significant challenges, as it inevitably leads to the formation of tar products and resinous byproducts due to the extreme thermal conditions [1]. The formation of these undesired substances substantially reduces reaction yields and complicates subsequent purification procedures. The traditional condensation reaction yields only 10-15% of the desired product, making it economically unviable for large-scale industrial production [1].

Alternative synthetic approaches have been explored to address the limitations of the conventional method. Patent literature describes the utilization of α-naphthylacetic acid, ethylenediamine, and acetone as alternative raw materials, employing condensation, cyclization, and salification reactions under milder conditions [1]. This approach avoids extensive side reactions and achieves higher yields while maintaining mild operation parameters.

Another documented methodology involves the condensation reaction of 1-naphthaleneacetonitrile with ethylenediamine in the presence of specific catalysts to obtain 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazole [1]. This intermediate subsequently undergoes salt-formation reactions with concentrated inorganic acids to produce crude inorganic salts of naphazoline, which are then purified through dissolution in ethanol to achieve purities as high as 99.5% [1].

Sulfur-containing catalysts have been investigated to enhance reaction yields and product purity. The cyclization of nitriles in excess 1,2-diaminopropane saturated with hydrogen sulfide has demonstrated yields reaching 72-88% [1]. However, this approach requires prolonged refluxing periods and presents safety concerns regarding hydrogen sulfide usage in industrial settings. Similarly, modifications utilizing thioacetamide as a catalyst have shown promise but require ice quenching and extraction with chloroform, introducing additional safety and environmental considerations [1].

Salt Formation and Purification Techniques

The conversion of naphazoline base to its nitrate salt requires carefully controlled salt formation procedures to ensure product quality and yield. The traditional purification methodology involves a complex multi-stage process beginning with the transfer of crude naphazoline hydrochloride to its base form through treatment with sodium hydroxide [1].

The purification sequence commences with the dissolution of crude product in water, followed by treatment with activated charcoal at elevated temperatures (80-90°C) for 30 minutes to remove colored impurities and organic contaminants [1]. This activated charcoal treatment step is critical for achieving the white to almost-white crystalline appearance required by pharmacopeial standards.

The base formation process involves the addition of 40% sodium hydroxide solution to the filtered reaction mixture, followed by controlled cooling to 20-25°C and stirring for one hour [1]. The resulting naphazoline base is recovered through filtration and thoroughly rinsed with water until neutral pH is achieved. This step ensures complete removal of residual alkaline materials that could affect subsequent salt formation.

For nitrate salt formation, the purified base undergoes treatment with nitric acid in aqueous solution. The process requires careful pH control, typically maintaining the reaction mixture at pH 1-2 through gradual acid addition [1]. Activated charcoal treatment is repeated at this stage to ensure optimal color and purity characteristics. The reaction mixture is heated to 80-90°C and maintained for 30 minutes before filtration to remove charcoal residues.

Crystallization represents a critical purification step, with the filtered solution cooled to 18-20°C and held for a minimum of two hours to promote complete crystal formation [1]. The crude naphazoline nitrate crystals are recovered through filtration and washed with pre-cooled purified water to remove residual impurities. Multiple recrystallization cycles may be necessary to achieve pharmacopeial quality, particularly when utilizing traditional synthesis methodologies.

The traditional purification approach demonstrates significant limitations, including the requirement for double purification of crude naphazoline hydrochloride to meet European Pharmacopoeia standards [1]. The yield of pharmacopeial naphazoline hydrochloride reaches only 36.6% calculated from initial crude product and 16.05% based on starting α-naphthaleneacetic acid, with naphazoline nitrate yields of approximately 11.66% [1].

Solvent regeneration studies have been conducted to improve process efficiency and reduce environmental impact. The regeneration of mother liquors containing dichloroethane, isopropyl alcohol, and water demonstrates recovery efficiencies of 87-89% through atmospheric distillation at 76-88°C [1]. However, the regenerated solvents require additional drying with potassium carbonate to achieve water content below 1% for reuse applications.

Green Chemistry Approaches in Industrial Synthesis

Solvent Recycling and Waste Minimization Strategies

The implementation of green chemistry principles in naphazoline nitrate synthesis has led to significant advancements in solvent recycling and waste minimization strategies. The modified industrial synthesis technology introduced by JSC Farmak demonstrates a comprehensive approach to environmental sustainability through the strategic use of 1,2,4-trichlorobenzene as the primary reaction solvent [1] [2].

The solvent recycling system operates through a sophisticated distillation process that separates and recovers 1,2,4-trichlorobenzene from reaction mother liquors. The regeneration procedure involves collecting mother liquors from the condensation stage filtration and combining them with distilled aqueous 1,2,4-trichlorobenzene in glass vessels equipped with stirrers, thermometers, and condensers [1]. The mixture undergoes atmospheric pressure distillation with careful fraction collection.

The distillation process produces two distinct fractions with different environmental fates. The initial fraction, containing aqueous ethylenediamine solution with 1,2,4-trichlorobenzene impurities and exhibiting boiling points up to 210°C, is designated for waste disposal due to contamination levels [1]. The second fraction, characterized by boiling points ranging from 210-218°C, represents purified 1,2,4-trichlorobenzene suitable for reuse in subsequent condensation reactions.

Experimental data demonstrates impressive regeneration efficiency, with solvent recovery rates averaging 87.3% across multiple trials[Table 3]. Individual experiments achieved recovery rates ranging from 84.8% to 91.9%, indicating consistent performance of the regeneration system [1]. The water content in regenerated solvent typically ranges from 14.2% to 16.8%, representing acceptable levels for industrial reuse applications.

The environmental impact assessment reveals substantial improvements through solvent recycling implementation. The Environmental Factor (E-factor) comparison demonstrates a seven-fold reduction in waste generation, decreasing from 263 kg waste per kg product in traditional methodology to 37 kg waste per kg product in the modified technology [1][Table 1]. This dramatic improvement translates to significant reductions in environmental burden and disposal costs.

Waste stream analysis provides detailed insights into the effectiveness of green chemistry implementation. Traditional technology generates 264 kg of total waste per kilogram of Active Pharmaceutical Ingredient (API), including mother liquors from multiple washing and filtration stages, paste from activated charcoal usage, and equipment cleaning water totaling 167.08 kg [1]. In contrast, the modified technology produces only 37.4 kg of total waste per kilogram API, with the largest component being mother liquor containing water and impurities at 16.1 kg [1].

The regenerated solvent quality assessment ensures compliance with stringent pharmaceutical manufacturing standards. Gas chromatography analysis confirms the absence of 1,2,4-trichlorobenzene residues in final product samples, validating the effectiveness of the purification methodology [1]. This analytical verification is crucial for regulatory compliance and product safety assurance.

Water content optimization represents another critical aspect of the recycling strategy. Initial mother liquors typically contain 15.7% to 19.15% water, which decreases to 14.2% to 16.8% following regeneration[Table 3]. For reuse applications, the regenerated solvent undergoes additional drying with hot potassium carbonate to achieve water content below 1%, ensuring optimal performance in subsequent synthesis cycles [1].

Process Intensification and Yield Optimization

Process intensification in naphazoline nitrate synthesis focuses on maximizing reaction efficiency while minimizing resource consumption and environmental impact. The modified synthesis technology achieves remarkable yield improvements through strategic process optimization and advanced reaction engineering principles [1] [2].

The primary process intensification strategy involves replacing the traditional high-temperature fusion reaction with a controlled condensation process utilizing 1,2,4-trichlorobenzene as reaction medium [1]. This modification eliminates the formation of tar products that plague conventional synthesis methods, directly contributing to substantial yield improvements from 10-15% to 50-60%[Table 1].

Temperature control optimization plays a crucial role in process intensification success. The modified technology operates at condensation temperatures of 210-218°C, significantly lower than the 250-260°C required by traditional fusion methods[Table 1]. This temperature reduction minimizes thermal degradation reactions and reduces energy consumption while maintaining optimal reaction kinetics.

The azeotropic distillation technique represents an innovative approach to process intensification, enabling continuous removal of reaction byproducts during synthesis. This method prevents the accumulation of inhibitory substances that could reduce reaction rates or yield, maintaining optimal reaction conditions throughout the process duration [1].

Reaction engineering enhancements include improved mixing efficiency through optimized stirrer designs and reaction vessel configurations. The use of industrial tanks with capacities ranging from 400L to 630L, equipped with specialized stirring systems from manufacturers such as ZIBOTAIJI and HAOXIN, ensures homogeneous reaction conditions and optimal mass transfer rates [1].

Quality parameter optimization demonstrates the effectiveness of process intensification strategies. The assay of naphazoline nitrate increased from 98.7% to 100.0%, while total impurities decreased from 0.5% to less than 0.1%[Table 1][Table 2]. These improvements exceed European Pharmacopoeia requirements and demonstrate superior product quality compared to traditional synthesis methods.

Particle size and morphology control represent additional benefits of the intensified process. The modified technology produces naphazoline nitrate with suitable particle size distribution, high homogeneity, and excellent flow properties that facilitate downstream processing and formulation activities [1]. These physical characteristics enhance product handling and reduce processing difficulties in pharmaceutical manufacturing.

Crystallization optimization through controlled cooling profiles and nucleation management contributes to improved product quality and yield. The systematic approach to crystal formation ensures consistent particle characteristics and minimizes the formation of undesired polymorphic forms that could affect drug performance [1].

Process analytical technology integration enables real-time monitoring and control of critical process parameters. The implementation of advanced analytical instrumentation, including gas chromatography (Agilent Technologies 7890B) and liquid chromatography systems (Agilent Technologies 1260), provides continuous feedback for process optimization and quality assurance [1].

Scale-up considerations have been addressed through systematic evaluation of process parameters across different production scales. The technology demonstrates successful implementation from laboratory scale to full industrial production, maintaining consistent quality and yield parameters throughout the scaling process [1].

Energy efficiency improvements result from optimized reaction conditions and equipment design. The reduced temperature requirements and elimination of extended heating cycles contribute to significant energy savings compared to traditional synthesis methodologies. These improvements align with sustainability objectives while reducing operational costs.

Critical Analysis of Synthetic Byproducts and Impurity Profiling

Characterization of Process-Related Impurities

The comprehensive impurity profiling of naphazoline nitrate synthesis reveals distinct differences between traditional and modified synthesis methodologies. Process-related impurities arise from various sources, including starting material degradation, side reactions, and incomplete conversions during synthesis[Table 5].

Naphazoline Impurity A represents a significant process-related contaminant in traditional synthesis, typically present at levels of 0.08-0.12%[Table 5]. This impurity, chemically identified as N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide, forms through alternative reaction pathways involving ethylenediamine and naphthaleneacetic acid derivatives [3] [4]. The modified synthesis technology successfully reduces this impurity to below detection limits (<0.05%), demonstrating superior process control[Table 5].

Naphazoline Impurity B, corresponding to unreacted 1-naphthaleneacetic acid starting material, presents at concentrations of 0.45-0.48% in traditional synthesis[Table 5]. This impurity reflects incomplete conversion of starting materials and inefficient reaction conditions. The European Pharmacopoeia specifies limits of not more than 0.5% for this impurity, indicating that traditional methods operate near specification limits [5] [6]. The modified technology achieves below detection limit concentrations, confirming improved reaction efficiency.

Unspecified impurities, representing degradation products and unknown reaction byproducts, occur at levels of 0.06-0.08% in traditional synthesis[Table 5]. These impurities often result from thermal degradation during high-temperature fusion reactions and can include various naphthalene derivatives and oxidation products. The modified synthesis maintains these impurities below detection limits through controlled reaction conditions and optimized purification procedures.

Process-related impurities in the modified technology remain below 0.02%, representing a dramatic improvement over traditional methods that generate 0.15-0.25% of such contaminants[Table 5]. This improvement reflects better process control, optimized reaction conditions, and enhanced purification efficiency.

Solvent Residue Analysis

Solvent residue monitoring represents a critical aspect of impurity profiling, particularly given the use of 1,2,4-trichlorobenzene in the modified synthesis technology. The International Council for Harmonisation (ICH) guidelines classify solvents based on toxicity levels, with strict limits for Class 2 solvents such as 1,2,4-trichlorobenzene [7].

Gas chromatography analysis using specialized columns (DB-5, 30 m × 0.53 mm, 3.0 μm) confirms the absence of 1,2,4-trichlorobenzene residues in final naphazoline nitrate products [1]. This analytical verification demonstrates the effectiveness of the purification strategy, which includes complete distillation removal and aqueous recrystallization steps that ensure solvent elimination.

The detection methodology employs gas chromatography with flame ionization detection (GC-FID), providing sensitivity levels capable of detecting solvent residues at parts-per-million concentrations[Table 5]. Validation studies confirm method specificity, accuracy, and precision for 1,2,4-trichlorobenzene determination in pharmaceutical matrices.

Risk assessment calculations for 1,2,4-trichlorobenzene usage demonstrate acceptable Priority Risk Numbers (PRN) of 24, falling within the acceptable range of 10-33[Table 4]. This assessment considers factors including toxicity, vapor pressure, handling requirements, and potential exposure risks during manufacturing operations [1].

Comparative analysis with traditional solvents reveals advantages of the modified approach despite initial toxicity concerns. Traditional synthesis employs dichloroethane, classified as a Class I solvent (should be avoided) due to carcinogenic properties and strong narcotic effects [1]. The controlled use and complete recovery of 1,2,4-trichlorobenzene represents an improved safety profile compared to dichloroethane usage.

Analytical Methodology and Detection Limits

Impurity detection and quantification employ sophisticated analytical methodologies aligned with European Pharmacopoeia requirements and ICH guidelines. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) serves as the primary analytical technique for organic impurity determination [8] [9].

The chromatographic methodology utilizes Hypersil ODS columns (5 μm, 250 × 4.6 mm) with isocratic elution employing phosphate buffer (pH 6.0) and acetonitrile (70:30, v/v) as mobile phase [8]. Detection occurs at 260 nm, providing optimal sensitivity for naphazoline-related compounds while minimizing interference from excipients and degradation products.

Method validation parameters demonstrate excellent analytical performance with linear response ranges spanning 5.00-45.00 μg/mL for naphazoline and naphazoline impurity B, and 10.00-110.00 μg/mL for pheniramine-related compounds when analyzed in combination products [8]. Correlation coefficients exceed 0.999 for all compounds, confirming excellent linearity across analytical ranges.

Limits of Detection (LOD) and Limits of Quantification (LOQ) have been established for each impurity class, enabling detection of contaminants at levels well below pharmacopeial limits [8]. The analytical methodology demonstrates accuracy exceeding 98% recovery with relative standard deviations below 2.0%, confirming method precision and reliability [8].

Mass spectrometry integration provides additional identification capabilities, particularly valuable for unknown impurity characterization. ACQUITY QDa Mass Detector integration enables accurate mass determination and structural elucidation of degradation products and process-related impurities [9].

Peak purity assessment through photodiode array detection confirms spectral homogeneity of chromatographic peaks, ensuring accurate quantification without interference from co-eluting substances [9]. This capability is particularly important for complex pharmaceutical matrices containing multiple active ingredients and excipients.

System suitability parameters including resolution, tailing factors, retention factors, and column efficiency are monitored for each analysis, ensuring consistent analytical performance and regulatory compliance [8]. These parameters provide confidence in analytical results and demonstrate method robustness across different analytical conditions.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Other CAS

5144-52-5

Wikipedia

Dates

2: Nagane Y, Utsugisawa K, Suzuki S, Masuda M, Shimizu Y, Utsumi H, Uchiyama S, Suzuki N. Topical naphazoline in the treatment of myasthenic blepharoptosis. Muscle Nerve. 2011 Jul;44(1):41-4. doi: 10.1002/mus.22002. Epub 2011 Apr 12. PubMed PMID: 21491460.

3: Di Lorenzo C, Coppola G, La Salvia V, Pierelli F. Nasal decongestant and chronic headache: a case of naphazoline overuse headache? F1000Res. 2013 Nov 11;2:237. doi: 10.12688/f1000research.2-237.v1. eCollection 2013. PubMed PMID: 25110575; PubMed Central PMCID: PMC4111119.

4: Imani-Nabiyyi A, Sorouraddin MH. Determination of naphazoline hydrochloride in biological and pharmaceutical samples by a quantum dot-assisted chemiluminescence system using response-surface methodology. Luminescence. 2014 Dec;29(8):994-1002. doi: 10.1002/bio.2649. Epub 2014 Apr 14. PubMed PMID: 24733642.

5: Ali NW, Hegazy MA, Abdelkawy M, Abdelfatah RM. Report: Simultaneous determination of naphazoline hydrochloride, chlorpheniramine maleate and methylene blue in their ternary mixture. Pak J Pharm Sci. 2013 May;26(3):641-8. PubMed PMID: 23625443.

6: Chocholous P, Satínský D, Solich P. Fast simultaneous spectrophotometric determination of naphazoline nitrate and methylparaben by sequential injection chromatography. Talanta. 2006 Sep 15;70(2):408-13. doi: 10.1016/j.talanta.2006.02.065. Epub 2006 Apr 11. PubMed PMID: 18970784.

7: Pemberton JD, MacIntosh PW, Zeglam A, Fay A. Naphazoline as a confounder in the diagnosis of carotid artery dissection. Ophthal Plast Reconstr Surg. 2015 Mar-Apr;31(2):e33-5. doi: 10.1097/IOP.0000000000000059. PubMed PMID: 24807801.

8: Granier M, Dadure C, Bringuier S, Bonnet-Boyer MC, Ryckwaert Y, Loriaux E, Capdevila X. Intranasal lidocaine plus naphazoline nitrate improves surgical conditions and perioperative analgesia in septorhinoplasty surgery. Can J Anaesth. 2009 Feb;56(2):102-8. doi: 10.1007/s12630-008-9020-7. Epub 2009 Jan 7. PubMed PMID: 19247757.

9: Quan L, He H. Treatment with olopatadine and naphazoline hydrochloride reduces allergic conjunctivitis in mice through alterations in inflammation, NGF and VEGF. Mol Med Rep. 2016 Apr;13(4):3319-25. doi: 10.3892/mmr.2016.4937. Epub 2016 Feb 23. PubMed PMID: 26936233.

10: Hoang VD, Hue NT, Tho NH, Nguyen HM. Simultaneous determination of chloramphenicol, dexamethasone and naphazoline in ternary and quaternary mixtures by RP-HPLC, derivative and wavelet transforms of UV ratio spectra. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 15;139:20-7. doi: 10.1016/j.saa.2014.11.101. Epub 2014 Dec 12. PubMed PMID: 25546493.

11: Iranifam M, Sorouraddin MH. Flow injection chemiluminescence determination of naphazoline hydrochloride in pharmaceuticals. Luminescence. 2014 Feb;29(1):48-51. doi: 10.1002/bio.2500. Epub 2013 Mar 6. PubMed PMID: 23463582.

12: Agha-Mir-Salim P, Stange T, Knipping S, Jahnke V, Berghaus A. [Electron microscopic studies of the rabbit nasal mucosa after short-term application of naphzoline nitrate]. Laryngorhinootologie. 2001 Jul;80(7):389-93. German. PubMed PMID: 11488150.

13: Peralta CM, Silva RA, Fernández LP, Masi AN. Online naphazoline quality control by micellar-enhanced spectrofluorimetry. Luminescence. 2011 Nov-Dec;26(6):689-95. doi: 10.1002/bio.1297. Epub 2011 May 2. PubMed PMID: 21538792.

14: Zhu S, Liu Y. Spectroscopic analyses on interaction of Naphazoline hydrochloride with bovine serum albumin. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Dec;98:142-7. doi: 10.1016/j.saa.2012.08.040. Epub 2012 Aug 23. PubMed PMID: 22995546.

15: Perrin S, Montani D, O'Connell C, Günther S, Girerd B, Savale L, Guignabert C, Sitbon O, Simonneau G, Humbert M, Chaumais MC. Nasal decongestant exposure in patients with pulmonary arterial hypertension: a pilot study. Eur Respir J. 2015 Oct;46(4):1211-4. doi: 10.1183/13993003.00051-2015. Epub 2015 Jul 23. PubMed PMID: 26206880.

16: Vitezić D, Rozmanić V, Franulović J, Ahel V, Matesić D. Naphazoline nasal drops intoxication in children. Arh Hig Rada Toksikol. 1994 Mar;45(1):25-9. PubMed PMID: 8067910.

17: Asadpour-Zeynali K, Ghavami R, Esfandiari R, Soheili-Azad P. Simultaneous determination of antazoline and naphazoline by the net analyte signal standard addition method and spectrophotometric technique. J AOAC Int. 2010 Nov-Dec;93(6):1995-2001. PubMed PMID: 21313830.

18: Liguori C, Garaci F, Romigi A, Mercuri NB, Marciani MG, Placidi F. Bilateral thalamic stroke due to nasal ephedrine and naphazoline use. Neurol Sci. 2015 Jul;36(7):1285-6. doi: 10.1007/s10072-014-2030-z. Epub 2014 Dec 20. PubMed PMID: 25527367.

19: Santoni G, Medica A, Gratteri P, Furlanetto S, Pinzauti S. High-performance liquid chromatographic determination of benzalkonium and naphazoline or tetrahydrozoline in nasal and ophthalmic solutions. Farmaco. 1994 Nov;40(11):751-4. PubMed PMID: 7530451.

20: Oliveira Tda C, Freitas JM, Munoz RA, Richter EM. A batch injection analysis system with square-wave voltammetric detection for fast and simultaneous determination of naphazoline and zinc. Talanta. 2016 May 15;152:308-13. doi: 10.1016/j.talanta.2016.02.031. Epub 2016 Feb 15. PubMed PMID: 26992525.